![molecular formula C10H16O3 B2998846 (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid CAS No. 2248220-08-6](/img/structure/B2998846.png)
(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid, also known as OSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OSP is a spirocyclic lactone that is structurally similar to other spirocyclic compounds such as spiroketals and spiroepoxides. The unique structure of OSP makes it a promising candidate for use in drug discovery and other scientific research applications.
作用机制
The mechanism of action of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and inflammation. (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation. Additionally, (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid has been found to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid has been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer. (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid has also been found to have antioxidant properties, which can help protect cells from damage caused by free radicals.
实验室实验的优点和局限性
One of the main advantages of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid for lab experiments is its unique structure, which makes it a promising candidate for drug discovery and other scientific research applications. Additionally, (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid has been shown to have activity against various types of cancer cells, making it a valuable tool for cancer research. However, one limitation of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid is its complex synthesis method, which can make it difficult to produce in large quantities.
未来方向
There are several potential future directions for research on (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid. One area of interest is the development of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid-based drugs for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid and its effects on various signaling pathways and enzymes. Finally, there is potential for the synthesis of new spirocyclic compounds based on the structure of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid, which could have unique properties and applications in various fields.
合成方法
The synthesis of (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid is a complex process that involves several steps. One of the most common methods for synthesizing (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid is through the reaction of 2-methyl-2-oxazoline with ethyl glyoxylate in the presence of a Lewis acid catalyst. This reaction results in the formation of a spirocyclic intermediate, which is then treated with a base to form (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid.
科学研究应用
(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid has been studied extensively for its potential applications in drug discovery. It has been shown to have activity against various types of cancer cells, including breast, lung, and prostate cancer. Additionally, (2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis.
属性
IUPAC Name |
(2R)-2-(5-oxaspiro[3.4]octan-6-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-7(9(11)12)8-3-6-10(13-8)4-2-5-10/h7-8H,2-6H2,1H3,(H,11,12)/t7-,8?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDXJFFELGMDIK-GVHYBUMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2(O1)CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2(O1)CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(5-Oxaspiro[3.4]octan-6-yl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

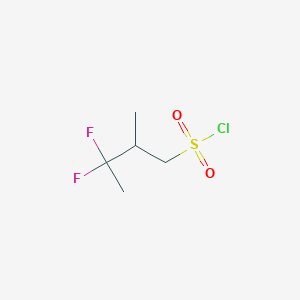
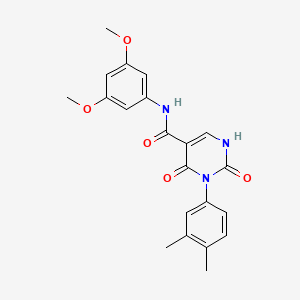

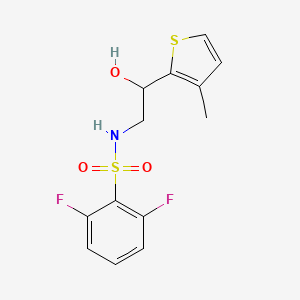
![2-chloro-6-[1-methyl-2-(propan-2-yl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-5-carbonyl]pyrazine](/img/structure/B2998772.png)
![N-(4-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2998773.png)
![N-(4-bromo-2-fluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2998774.png)
![3,4,5-trimethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2998776.png)
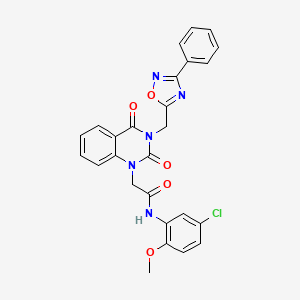

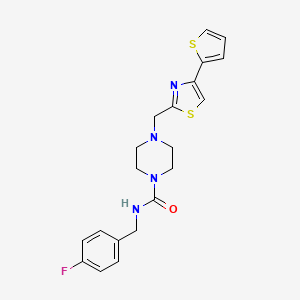

![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2998784.png)
![6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2998786.png)